

# UNC2025 structure activity relationship

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

## Core Scaffold Modification

The development of **UNC2025** began with its predecessor, **UNC1062**, a potent Mer kinase inhibitor with poor pharmacokinetic (PK) properties that limited its use in vivo [1]. The key structural change was a scaffold hop from a **pyrazolopyrimidine** core (UNC1062) to a **pyrrolo[2,3-d]pyrimidine** core (**UNC2025**) [1].

This single-atom change (replacing a nitrogen atom with a carbon) resulted in a significant improvement in solubility and overall drug metabolism and pharmacokinetics (DMPK) profile, while maintaining sub-nanomolar potency against Mer and FLT3 [1].

## Key Structural Features and Their Roles

The table below summarizes the key structural motifs in **UNC2025** and their contribution to its activity and properties.

| Structural Feature                   | Role in Activity & Properties               | SAR Insight                                                                              |
|--------------------------------------|---------------------------------------------|------------------------------------------------------------------------------------------|
| <b>Pyrrolo[2,3-d]pyrimidine core</b> | ATP-competitive kinase binding scaffold [2] | Improved solubility and oral exposure compared to pyrazolopyrimidine core of UNC1062 [1] |

| Structural Feature                                          | Role in Activity & Properties                                              | SAR Insight                                                                                           |
|-------------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| *trans*-4-hydroxycyclohexyl group (N1 position)             | Interacts with the kinase's hinge region; crucial for potency [1]          | Optimal for Mer potency; substitutions compromised activity or introduced undesired hERG activity [1] |
| <b>n-Butylamino</b> group (C4 position)                     | Contributes to kinase binding and modulates physicochemical properties [1] | -                                                                                                     |
| <b>4-(4-methylpiperazin-1-yl)phenyl</b> group (C5 position) | Extends into the solvent-front region of the kinase [1]                    | -                                                                                                     |

## In Vitro Kinase Inhibition Profile

**UNC2025** is a dual Mer/FLT3 inhibitor but also potently inhibits several other kinases. The following table lists its primary kinase targets.

| Kinase Target | IC50 (nM) (Cell-Free Assay) | Notes / Other Reported IC50 Values           |
|---------------|-----------------------------|----------------------------------------------|
| <b>FLT3</b>   | 0.35 [3]                    | Also reported as 0.8 nM [4] [2]              |
| <b>Mer</b>    | 0.46 [3]                    | Also reported as 0.74 nM [2]                 |
| <b>Axl</b>    | 1.65 [3]                    | Ki = 13.3 nM; Cellular IC50 = 122 nM [5] [2] |
| <b>TrkA</b>   | 1.67 [3]                    | -                                            |
| <b>Tyro3</b>  | 5.83 [3]                    | Cellular IC50 = 301 nM [4]                   |
| <b>c-Kit</b>  | 8.18 [3]                    | -                                            |

**Selectivity Note:** While highly potent against Mer and FLT3, kinome-wide profiling revealed that at a concentration of 100 nM, **UNC2025** inhibited 66 out of 305 tested kinases by more than 50% [4]. Therefore, careful dosing is required in experimental settings to maintain selectivity [4].

## Key Experimental Protocols for SAR Studies

The primary data for the SAR of **UNC2025** was generated using standard medicinal chemistry and pharmacology techniques [1]:

- **Chemistry:** The pyrrolo[2,3-d]pyrimidine core was synthesized from commercial 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Key steps included a **Mitsunobu reaction** to introduce the *trans*-4-hydroxycyclohexyl group, an **SNAr reaction** with butylamine, and a **Suzuki-Miyaura cross-coupling** to introduce the 4-(4-methylpiperazin-1-yl)phenyl group [1].
- **In Vitro Potency Assay:** Enzymatic kinase activity was measured using a **microcapillary assay** (e.g., by Carna Biosciences) against a panel of over 300 kinases to determine IC50 values [1] [4].
- **Cellular Target Engagement:** Inhibition of Mer phosphorylation in cells (e.g., 697 B-ALL cell line) was assessed by treating cells with **UNC2025** for **1 hour**, followed by immunoprecipitation and immunoblotting for phospho-Mer [1] [3].
- **DMPK Profiling: In vivo pharmacokinetics** were evaluated in mice following intravenous (IV) and oral (PO) administration to determine parameters like clearance, half-life, and oral bioavailability (F) which was found to be 100% [1] [5] [2].

## Research and Development Workflow

The following diagram illustrates the key stages in the discovery and preclinical development of **UNC2025**.



[Click to download full resolution via product page](#)

## Interpretation and Best Practices for Researchers

- **Defining the Chemical Probe:** **UNC2025** is best characterized as a **potent, orally bioavailable dual Mer/FLT3 inhibitor** with a well-defined but broad kinome profile. It is not a highly selective chemical probe for Mer alone [1] [4].

- **Critical Consideration for Cellular Studies:** Due to its multi-kinase activity, it is challenging to attribute observed cellular phenotypes solely to Mer or FLT3 inhibition, especially without confirmation from genetic knockdown or more selective tool compounds [4].
- **Recommended Use:** This compound is highly valuable for evaluating the combined effect of inhibiting Mer and FLT3, particularly in contexts like acute leukemia where both targets are relevant [1] [5]. Its excellent oral bioavailability also makes it ideal for in vivo efficacy studies [1] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
2. UNC2025 | MER/FLT3 Inhibitor [medchemexpress.com]
3. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
4. Probe UNC2025 [chemicalprobes.org]
5. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [UNC2025 structure activity relationship]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-structure-activity-relationship>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)